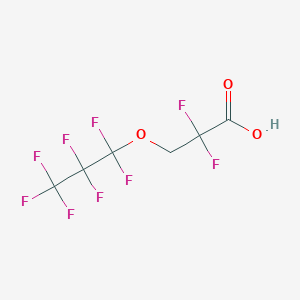

2,2-Difluoro-3-(heptafluoropropoxy)propanoic acid

Katalognummer B8454152

Key on ui cas rn:

824393-34-2

Molekulargewicht: 294.07 g/mol

InChI-Schlüssel: IKFQRTBISNNUPN-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08198480B2

Procedure details

The crude product CF3CF2CF2OCH2CF2COF was rectified under nitrogen at ordinary pressure using a 10-stage Oldershaw rectification column to give 2020 g of CF3CF2CF2OCH2CF2COF. Its boiling point was 78° C. A 30-g portion of the CF3CF2CF2OCH2CF2COF obtained was hydrolyzed by gradually pouring the same into 30 g of dilute sulfuric acid with stirring. The product was washed several times with dilute sulfuric acid and then distilled under reduced pressure to give 20.5 g of pure CF3CF2CF2OCH2CF2COOH. The thus-obtained CF3CF2CF2OCH2CF2COOH had a boiling point of 84° C. at a pressure of about 2.7×103 Pa. A 5.9-g portion of the CF3CF2CF2OCH2CF2COOH obtained was dissolved completely in 29.8 g of pure water. The pH of the solution was 1.28. The pH was adjusted to 7 by adding an aqueous solution of sodium hydroxide dropwise. The resulting aqueous solution contained 19.8% by mass of CF3CF2CF2OCH2CF2COONa. The aqueous solution was dried under vacuum at 80° C., and the melting point of the CF3CF2CF2OCH2CF2COONa obtained (solid salt) was measured by DSC and found to be 191.8° C. A 0.2% (by mass) aqueous solution of this CF3CF2CF2OCH2CF2COONa had a surface tension of 68.5 mN/m. The surface tension of a 2.0% (by mass) aqueous solution thereof was 48.0 mN/m.

Name

CF3CF2CF2OCH2CF2COF

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]([C:8]([O:11][CH2:12][C:13]([C:16](F)=[O:17])([F:15])[F:14])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2].S(=O)(=O)(O)[OH:20]>>[C:1]([C:5]([C:8]([O:11][CH2:12][C:13]([C:16]([OH:17])=[O:20])([F:14])[F:15])([F:9])[F:10])([F:6])[F:7])([F:2])([F:3])[F:4]

|

Inputs

Step One

|

Name

|

CF3CF2CF2OCH2CF2COF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)C(F)(F)C(F)(F)OCC(F)(F)C(=O)F

|

Step Two

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The product was washed several times with dilute sulfuric acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)C(F)(F)C(F)(F)OCC(F)(F)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |